naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride
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Overview
Description
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride is an organic compound with the molecular formula C12H7ClO3 It is a derivative of naphtho[2,3-d][1,3]dioxole, a bicyclic structure that contains a fused benzene and dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride can be synthesized through the chlorination of naphtho[2,3-d][1,3]dioxole-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and reagent addition rates, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form naphtho[2,3-d][1,3]dioxole-2-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of esters, amides, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: The parent compound from which naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride is derived.
Naphtho[2,3-d][1,3]dioxole-2-methyl ester: Another derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and reduction, sets it apart from other similar compounds.
Properties
CAS No. |
139053-68-2 |
---|---|
Molecular Formula |
C12H7ClO3 |
Molecular Weight |
234.63518 |
Synonyms |
naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride |
Origin of Product |
United States |
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